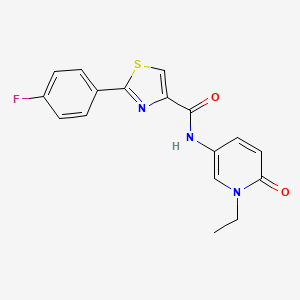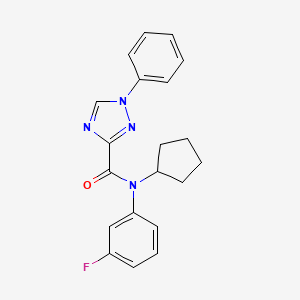![molecular formula C17H16FN5O2 B7663538 1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea](/img/structure/B7663538.png)
1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea, also known as PF-04895162, is a small molecule inhibitor that has shown potential in scientific research applications. This compound is a urea-based inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are important signaling molecules that have been implicated in various physiological processes, including inflammation, hypertension, and cardiovascular disease. Inhibition of sEH has been shown to increase the levels of EETs, which could potentially lead to therapeutic benefits in these conditions.
Mecanismo De Acción
1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea is a potent and selective inhibitor of sEH, which is an enzyme that catalyzes the hydrolysis of EETs to their corresponding diols. By inhibiting sEH, this compound increases the levels of EETs, which have been shown to have various beneficial effects in preclinical models of disease. The precise mechanism by which EETs exert their effects is not fully understood, but it is thought to involve the activation of various signaling pathways, including the peroxisome proliferator-activated receptor (PPAR) pathway.
Biochemical and physiological effects:
This compound has been shown to increase the levels of EETs and reduce blood pressure in hypertensive rats (Morisseau et al., 2014). In addition, this compound has been shown to have anti-inflammatory effects in a mouse model of colitis (Liu et al., 2019) and to reduce atherosclerosis in a mouse model of the disease (Zhang et al., 2019). These effects are thought to be mediated by the activation of various signaling pathways, including the PPAR pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea is its selectivity for sEH, which reduces the potential for off-target effects. In addition, this compound has been shown to be effective in preclinical models of various diseases, indicating its potential as a therapeutic agent. However, one limitation of this compound is its relatively low solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea. One area of interest is the potential therapeutic applications of this compound in various diseases, including hypertension, inflammation, and cardiovascular disease. In addition, further studies are needed to elucidate the precise mechanisms by which EETs exert their effects and to identify the downstream signaling pathways involved. Finally, the development of more potent and selective sEH inhibitors, including this compound, may lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea has been described in a patent application (US20130203835A1). The method involves the reaction of 3-fluoro-4-(pyridin-2-ylmethoxy)aniline with 1-methyl-3-(pyridin-2-yl)urea in the presence of a base and a coupling agent. The resulting product is then treated with 1-methyl-3-(1H-pyrazol-3-yl)urea to yield this compound. The overall yield of the synthesis is reported to be around 25%.
Aplicaciones Científicas De Investigación
1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea has been studied extensively in preclinical models of various diseases, including hypertension, inflammation, and cardiovascular disease. Inhibition of sEH by this compound has been shown to increase the levels of EETs and reduce blood pressure in hypertensive rats (Morisseau et al., 2014). In addition, this compound has been shown to have anti-inflammatory effects in a mouse model of colitis (Liu et al., 2019) and to reduce atherosclerosis in a mouse model of the disease (Zhang et al., 2019).
Propiedades
IUPAC Name |
1-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-23-9-7-16(22-23)21-17(24)20-12-5-6-15(14(18)10-12)25-11-13-4-2-3-8-19-13/h2-10H,11H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYYRZLOSZFECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=CC(=C(C=C2)OCC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)
![3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)
![2-ethoxy-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663473.png)

![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline](/img/structure/B7663490.png)
![N,5-dimethyl-1-(4-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7663492.png)

![2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663501.png)
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663513.png)
![4-(difluoromethyl)-1-(2-methylpropyl)-N-[(3-sulfamoylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7663518.png)
![3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663524.png)
![Ethyl 5-[(2-cyano-3-fluorophenoxy)methyl]-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7663532.png)
![N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine](/img/structure/B7663542.png)
![3-ethoxy-N-(3-fluoro-2-methylphenyl)-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7663547.png)
